molecular formula C5H4N2O2 B180031 1h-Pyrazole-3,5-dicarbaldehyde CAS No. 148832-75-1

1h-Pyrazole-3,5-dicarbaldehyde

Cat. No. B180031
CAS RN: 148832-75-1
M. Wt: 124.1 g/mol
InChI Key: XVFLZXZCXWMSFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazoles, including 1H-Pyrazole-3,5-dicarbaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . There are also methods involving the reaction of diarylhydrazones and vicinal diols .


Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are known to undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

1H-Pyrazole-3,5-dicarbaldehyde has a molecular weight of 124.1 g/mol. Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Synthesis of Disubstituted Pyrazoles : Wu et al. (2012) described a method for preparing 3,5-disubstituted 1H-pyrazoles, showing the utility of pyrazole derivatives in synthesizing various compounds with potential for diverse applications (Wu et al., 2012).

  • Antimicrobial Activity : Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and found them to have significant antimicrobial activity, highlighting the potential of pyrazole-based compounds in creating new antimicrobial agents (Hamed et al., 2020).

  • Formation of Zn2+ Dinuclear Complexes : Kumar et al. (1993) explored the deprotonation and formation of Zn2+ complexes with macrocyclic polyamines of 1H-pyrazole, indicating potential applications in coordination chemistry (Kumar et al., 1993).

  • Synthesis of Dihydropyridines : Thakrar et al. (2012) demonstrated the synthesis of novel 1,4-dihydropyridines using 1H-pyrazole, which could have implications in pharmaceutical chemistry (Thakrar et al., 2012).

  • Synthesis of Pyrazoloquinolines : Szlachcic et al. (2017) developed a method for synthesizing substituted 1H-pyrazoloquinolines, useful in organic light-emitting diodes and other applications (Szlachcic et al., 2017).

  • Anticonvulsant and Analgesic Properties : Viveka et al. (2015) synthesized new pyrazole analogues and found them to have potent anticonvulsant and analgesic activities, suggesting their use in medical treatments (Viveka et al., 2015).

  • Nonlinear Optical Properties : Lanke and Sekar (2016) reported pyrazole-based dyes with potential applications in nonlinear optics and organic light-emitting diodes (Lanke & Sekar, 2016).

  • Synthesis of Quinolinyl Chalcones : Prasath et al. (2015) synthesized quinolinyl chalcones containing a pyrazole group, exhibiting antimicrobial and antioxidant activities (Prasath et al., 2015).

Mechanism of Action

While the specific mechanism of action for 1H-Pyrazole-3,5-dicarbaldehyde is not mentioned in the search results, pyrazoles in general are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Safety and Hazards

While specific safety data for 1H-Pyrazole-3,5-dicarbaldehyde is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment when handling similar compounds .

properties

IUPAC Name

1H-pyrazole-3,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-2-4-1-5(3-9)7-6-4/h1-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFLZXZCXWMSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Pyrazole-3,5-dicarbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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